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Compound of Interest

Compound Name: 8-Amino-2-methylquinolin-6-ol

CAS No.: 261347-58-4

Cat. No.: B3255908 Get Quote

Executive Summary & Scientific Context
8-Amino-2-methylquinolin-6-ol (also known as 6-hydroxy-8-aminoquinaldine) represents a

critical structural motif in the study of 8-aminoquinoline antimalarials (e.g., Primaquine,

Tafenoquine).[1] The 6-hydroxy metabolite of 8-aminoquinolines is widely implicated in both the

therapeutic efficacy (gametocytocidal activity) and the hemolytic toxicity (methemoglobinemia)

associated with this class.[1]

The presence of the 2-methyl group (quinaldine core) distinguishes this specific isomer, often

serving as a stabilized synthetic building block or a specific metabolite marker that prevents

enzymatic attack at the C2 position.

Key Analytical Challenge: The 5,6-ortho-quinone or 6-para-quinone imine redox cycling. This

compound is inherently air-sensitive.[1] Upon exposure to oxygen at neutral/basic pH, the 8-

amino-6-hydroxy moiety rapidly oxidizes to form quinone-imines, leading to polymerization or

degradation.[1] Therefore, all characterization protocols must integrate strict redox-control

measures.

Physicochemical Profile & Sample Handling[1][2]
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Before instrumental analysis, the fundamental properties must be understood to select

appropriate solvents and buffers.

Property Value / Characteristic Analytical Implication

Molecular Formula
C₁₀H₁₀N₂O (MW: 174.20 g/mol

)
Monoisotopic Mass: 174.079

pKa (Estimated)

pKa₁ (Pyridine N) ≈ 5.4pKa₂

(Phenol OH) ≈ 9.8pKa₃

(Aniline NH₂) ≈ 2-3

Amphoteric.[1] Retention shifts

dramatically with pH.[1] Best

separation at pH 3.0 (cationic)

or pH 7.5 (neutral/zwitterionic).

Solubility
DMSO (High), Methanol (Mod),

Water (Low, pH-dependent)

Dissolve stock in DMSO. Dilute

in acidified water/methanol.

Stability

High Risk: Oxidizes to

quinone-imine (Red/Blue color

change).[1]

Mandatory: Use 0.1% Ascorbic

Acid or Sodium Metabisulfite in

all aqueous diluents.[1]

Protocol A: Sample Preparation (Redox-Stabilized)
Objective: Isolate and prepare the analyte without oxidative degradation.

Reagents:

Solvent A: DMSO (degassed).[1]

Solvent B: 0.1% Formic Acid in Water + 1 mM Ascorbic Acid (Anti-oxidant buffer).[1]

Procedure:

Weighing: Weigh 5.0 mg of 8-Amino-2-methylquinolin-6-ol into an amber glass vial (light

sensitive).

Dissolution: Add 1.0 mL of Solvent A (DMSO).[1] Sonicate for 30 seconds under nitrogen

headspace.

Dilution: For HPLC/UV, dilute 10 µL of stock into 990 µL of Solvent B.
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Note: The ascorbic acid is critical.[1] Without it, the solution will turn brown within 1 hour

due to auto-oxidation.

Filtration: Use a 0.2 µm PTFE filter.[1] Do not use Nylon (binds phenols).[1]

Protocol B: UHPLC-UV-MS Characterization[1]
Rationale: Reverse-phase chromatography is standard, but the basic pyridine nitrogen causes

tailing on traditional C18 columns. A "Charged Surface Hybrid" (CSH) or Polar-Embedded

column is required for sharp peak shape at high pH, or a robust C18 at low pH.[1]

Method Parameters
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm).

Why? The CSH particle resists basic loading and provides excellent peak shape for basic

quinolines.

Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile.[1]

Flow Rate: 0.4 mL/min.[1]

Column Temp: 40°C.

Detection:

UV: 254 nm (aromatic core) and 340 nm (characteristic quinoline band).[1]

MS: ESI Positive Mode (Scan 100–500 m/z).[1]

Gradient Table[1]
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Time (min) % Mobile Phase B Event

0.0 5 Initial Hold

1.0 5 Equilibration

8.0 60 Linear Gradient

9.0 95 Wash

11.0 5 Re-equilibration

Data Interpretation[3][4]
Retention Time: Expect elution ~4.5 min.

Mass Spectrum:

[M+H]⁺: 175.08 m/z (Base peak).[1]

Fragment 158 m/z: Loss of NH₃ (characteristic of primary amines).

Fragment 147 m/z: Loss of CO (characteristic of phenols).

Impurity Flag: A peak at [M+H]⁺ 173 m/z indicates oxidation to the quinone imine (loss of

2H).

Protocol C: NMR Structural Validation
Objective: Confirm the regiochemistry (position of Methyl, OH, and NH₂).

Solvent: DMSO-d6 (CDCl₃ is unsuitable due to poor solubility and aggregation).[1]

Expected ¹H NMR Shifts (400 MHz, DMSO-d6):

Methyl Group (C2-Me): Singlet, δ ~2.6 ppm (3H).[1] Distinctive for quinaldines.

Aromatic Protons:

H3 (Pyridine ring): Doublet, δ ~7.2 ppm.
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H4 (Pyridine ring): Doublet, δ ~8.0 ppm.

H5 (Benzene ring): Doublet, δ ~6.9 ppm (Ortho to OH).

H7 (Benzene ring): Doublet, δ ~6.5 ppm (Ortho to NH₂).

Note: H5 and H7 will show meta-coupling (J ~2 Hz) if resolution is high, but often appear

as doublets due to strong ortho-shielding by OH and NH₂.[1]

Exchangeable Protons:

-OH (C6): Broad singlet, δ ~9.5–10.0 ppm.[1]

-NH₂ (C8): Broad singlet, δ ~5.5–6.0 ppm.[1]

Validation Check: The absence of a proton at C2 (replaced by Methyl) and the specific splitting

of the benzene ring protons (indicating 6,8-substitution) confirms the structure.

Visualization: Analytical Workflow & Degradation
Pathway
The following diagram illustrates the integrated workflow for characterization and the critical

oxidative pathway that must be monitored.
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Sample Prep (Critical Control Point)
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Caption: Analytical workflow emphasizing redox stabilization to prevent conversion to the

Quinone Imine artifact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3255908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

